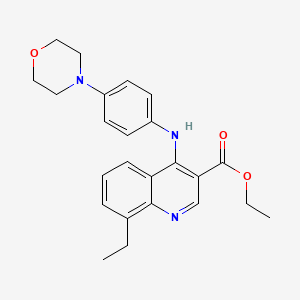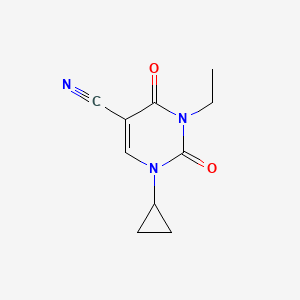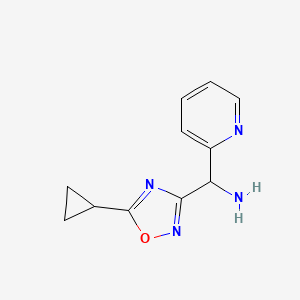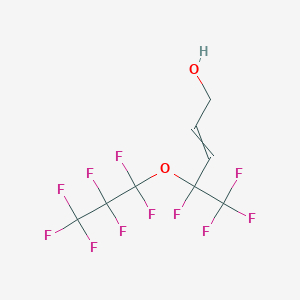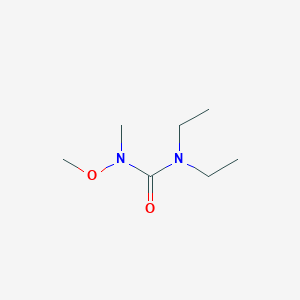
1,1-Diethyl-3-methoxy-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-methoxy-3-methylurea is an organic compound with the molecular formula C8H18N2O2 It is a derivative of urea, where the nitrogen atoms are substituted with ethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-methoxy-3-methylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of diethylamine with methyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-methoxy-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, strong bases like sodium hydride; reactions are usually conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1,1-Diethyl-3-methoxy-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is being explored as a potential drug candidate. Its derivatives are tested for their pharmacological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-methoxy-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. This inhibition can lead to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
1,1-Diethyl-3-methoxy-3-methylurea can be compared with other similar compounds, such as:
1,1-Diethyl-3-methylurea: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1,1-Diethyl-3-ethoxy-3-methylurea: Contains an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior and applications.
1,1-Diethyl-3-methoxyurea: Missing the methyl group, which affects its overall structure and reactivity.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1,1-diethyl-3-methoxy-3-methylurea |
InChI |
InChI=1S/C7H16N2O2/c1-5-9(6-2)7(10)8(3)11-4/h5-6H2,1-4H3 |
InChI Key |
ALDZMUDULKOBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



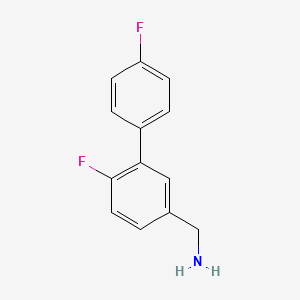
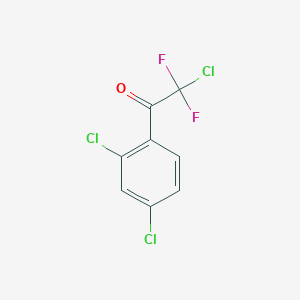
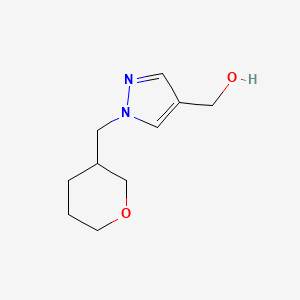
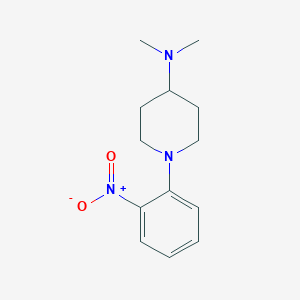
![N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine](/img/structure/B14871648.png)
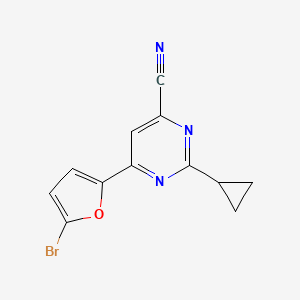
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
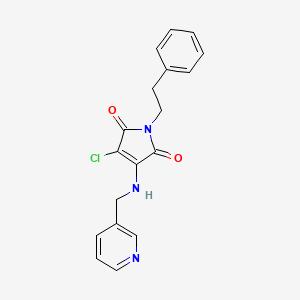
![N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14871686.png)
